Estra-1,3,5,7,9-pentaene-3,17beta-diol
CAS No.: 1423-97-8
Cat. No.: VC21339350
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1423-97-8 |
---|---|
Molecular Formula | C18H20O2 |
Molecular Weight | 268.3 g/mol |
IUPAC Name | (13S,14S,17S)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1 |
Standard InChI Key | RYWZPRVUQHMJFF-BZSNNMDCSA-N |
Isomeric SMILES | C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O |
SMILES | CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O |
Canonical SMILES | CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O |
Appearance | Off-White to Light Tan Solid |
Melting Point | 214-216 °C |
Introduction
Chemical Identification and Structural Characteristics
Estra-1,3,5,7,9-pentaene-3,17β-diol belongs to the class of B-ring unsaturated estrogens, characterized by multiple conjugated double bonds in its steroid backbone . Its molecular formula is C<sub>18</sub>H<sub>20</sub>O<sub>2</sub>, with a molecular weight of 268.35 g/mol . Key structural features include:
-
Steroid nucleus: A tetracyclic framework with three hexagonal rings and one pentagonal ring.
-
Functional groups: Hydroxyl groups at positions 3 and 17β, alongside conjugated double bonds at positions 1,3,5,7,9.
Property | Value | Source |
---|---|---|
CAS Number | 1423-97-8 | |
Molecular Weight | 268.35 g/mol | |
Density (estimated) | 1.1199 g/cm³ | |
Melting Point | 214–216°C | |
Refractive Index (estimated) | 1.4800 |
Physical and Chemical Properties
Physical Characteristics
Estra-1,3,5,7,9-pentaene-3,17β-diol is a white to light brown crystalline solid with a boiling point estimated at 350.53°C . Its solubility is limited to polar aprotic solvents:
Synthesis and Metabolic Pathways
Biosynthesis and Metabolic Formation
Estra-1,3,5,7,9-pentaene-3,17β-diol is a reduction product of equilenin, a B-ring unsaturated estrogen found in equine conjugated estrogens (e.g., Premarin) . In human breast cancer cells (MCF-7 and MDA-MB-231), equilenin undergoes 17β-reduction mediated by cytochrome P450 (CYP) enzymes, yielding 17β-dihydroequilenin .
Key Metabolic Reactions
-
C-17 Reduction: Equilenin → 17β-dihydroequilenin (primarily 17β isomer) .
-
C-4 Hydroxylation:
-
Catechol Methylation:
Enzyme | Substrate | Metabolite | Key Function |
---|---|---|---|
CYP1A1/CYP1B1 | Equilenin | 4-hydroxyequilenin | Inducible by Ah-receptor agonists |
CYP1A1/CYP1B1 | 17β-dihydroequilenin | 4-hydroxy-17β-dihydroequilenin | Predominant in extrahepatic tissues |
COMT | 4-hydroxy metabolites | 4-methoxy derivatives | Detoxification pathway |
Biological Activity and Toxicological Profile
Role in Estrogen Metabolism and Breast Cancer
The metabolism of equilenin and its derivatives in breast cancer cells is influenced by Ah-receptor agonists (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin), which upregulate CYP1A1/1B1 expression . This leads to increased production of genotoxic catechol metabolites, such as 4-hydroxyequilenin, which can form DNA adducts and contribute to carcinogenesis .
Reproductive and Carcinogenic Hazards
Estra-1,3,5,7,9-pentaene-3,17β-diol is classified under GHS hazard statements H350 (Carcinogenic), H372 (Toxicity after prolonged exposure), and H360FD (Reproductive toxicity) . Experimental studies indicate:
-
Reproductive toxicity: Potential harm to fetal development.
-
Carcinogenicity: Questionable evidence from animal studies .
Research Applications and Industrial Relevance
Pharmaceutical Impurities and Analytical Challenges
As a metabolite of equilenin, 17β-dihydroequilenin is a critical impurity in estrogenic preparations. Its identification and quantification require advanced analytical techniques, such as GC/MS and LC-MS/MS, using deuterated internal standards .
Role in Drug Development and Toxicology
-
Biomarker for Estrogen Metabolism: Studied to understand interindividual variability in hormone response.
-
CYP1B1 Inhibition: Targeted in cancer therapeutics to reduce genotoxic metabolite formation.
Risk Factor | Precautionary Measure |
---|---|
Inhalation | Use respiratory protection (N95/P100) |
Skin/eye contact | Wear gloves/goggles; wash with soap |
Fire/heat | Avoid open flames; store in cool areas |
Future Directions and Unresolved Questions
-
Mechanistic Studies: Elucidating the role of 17β-dihydroequilenin in estrogen receptor signaling and DNA damage pathways.
-
Therapeutic Potential: Exploring CYP1B1 inhibitors to mitigate carcinogenic metabolite formation.
-
Environmental Impact: Assessing bioaccumulation and ecological toxicity, particularly in aquatic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume